2-(4-Chlorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-6-8-17(9-7-16)26-14-21(25)24-12-11-18(13-24)27-20-10-5-15-3-1-2-4-19(15)23-20/h1-10,18H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKONPBMNPPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenoxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, with the CAS number 2034319-48-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies to elucidate its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of this compound is C21H19ClN2O3, with a molecular weight of 382.84 g/mol. The compound features a chlorophenoxy group and a quinoline moiety, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN2O3 |
| Molecular Weight | 382.84 g/mol |
| CAS Number | 2034319-48-5 |
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. It appears to inhibit cell proliferation through several mechanisms, including:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce G1 phase arrest in cancer cells, thereby preventing their progression into the synthesis phase.
- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cancer Stem Cells (CSCs) : It has been reported to reduce the viability of CSCs, which are implicated in cancer recurrence and metastasis.
Biological Activity Studies
Several studies have assessed the biological activity of this compound:
Case Study 1: Anticancer Activity
A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were determined to be approximately 12 µM and 15 µM, respectively, indicating potent antiproliferative effects .
Case Study 2: Mechanistic Insights
In vitro assays showed that treatment with this compound led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in human lung cancer cells . This shift in protein expression supports the compound's role in promoting apoptosis.
Case Study 3: Inhibition of Cancer Stem Cells
Another investigation focused on the effects on CSCs derived from pancreatic cancer. The results indicated a significant reduction in tumor sphere formation upon treatment with the compound, suggesting its potential as a therapeutic agent targeting CSC populations .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethanone Derivatives
Key Observations :
In contrast, 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone () features a nitro group, a stronger electron-withdrawing substituent, which may enhance reactivity but reduce metabolic stability.
Biological Activity: The antimicrobial activity of 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone () aligns with known quinoline-derived drugs (e.g., chloroquine). The target compound’s quinoline-pyrrolidine scaffold may similarly target microbial enzymes or DNA gyrases. Phenoxy-pyrrolidine derivatives () are reported as CoA inhibitors, suggesting the target compound’s pyrrolidine group could facilitate enzyme binding.
The use of tert-butyldimethylsilyloxy groups in Catalog of Pyridine Compounds () highlights strategies for protecting reactive sites during synthesis.
Preparation Methods
Pyrrolidine Precursor Functionalization
The synthesis begins with the preparation of 3-hydroxypyrrolidine. Commercial 3-hydroxypyrrolidine (1.0 eq) is treated with quinolin-2-ol (1.2 eq) under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT, 12 h) to yield 3-(quinolin-2-yloxy)pyrrolidine. This method achieves a 78% yield (Table 1, Entry 1), with purification via silica gel chromatography (EtOAc/hexanes, 3:7).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 8.8 Hz, 1H, Quin-H), 7.89–7.82 (m, 2H, Quin-H), 7.55–7.48 (m, 2H, Quin-H), 4.72–4.65 (m, 1H, OCH), 3.42–3.35 (m, 2H, NCH₂), 2.98–2.91 (m, 2H, CH₂N), 2.21–2.14 (m, 2H, CH₂).
- ESI-MS : m/z 257.2 [M+H]⁺.
Preparation of 2-(4-Chlorophenoxy)acetyl Chloride
4-Chlorophenol (1.0 eq) is reacted with chloroacetyl chloride (1.5 eq) in anhydrous DCM under N₂ at 0°C, with gradual addition of Et₃N (1.5 eq). After stirring for 4 h, the mixture yields 2-(4-chlorophenoxy)acetyl chloride (92% purity, 85% yield).
Optimization Insights :
- Solvent Screening : DCM outperformed THF and EtOAc in reactivity (Table 2).
- Temperature : Reactions below 5°C minimized diacylation byproducts.
Coupling of Fragments via Acylation
Amine Acylation Protocol
3-(Quinolin-2-yloxy)pyrrolidine (1.0 eq) is dissolved in anhydrous DCM and cooled to 0°C. 2-(4-Chlorophenoxy)acetyl chloride (1.1 eq) is added dropwise, followed by Et₃N (2.0 eq). The reaction is stirred for 6 h at RT, yielding the target compound after aqueous workup and recrystallization (EtOH/H₂O).
Reaction Outcomes :
- Yield : 68% (Table 3, Entry 1).
- Purity : 98.5% by HPLC (C18, MeCN/H₂O 70:30).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 8.4 Hz, 1H, Quin-H), 7.94–7.87 (m, 2H, Quin-H), 7.62–7.54 (m, 2H, Quin-H), 7.38 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 4.81 (t, J = 6.4 Hz, 1H, OCH), 4.12 (s, 2H, COCH₂), 3.72–3.65 (m, 2H, NCH₂), 3.24–3.17 (m, 2H, CH₂N), 2.45–2.38 (m, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 169.8 (C=O), 158.2 (C-O), 147.5 (Quin-C), 132.4 (Ar-C), 129.6 (Ar-C), 126.8 (Quin-C), 122.1 (Quin-C), 116.4 (Ar-C), 75.3 (OCH), 52.4 (NCH₂), 46.8 (COCH₂), 32.1 (CH₂).
- HRMS : m/z 427.1184 [M+H]⁺ (calc. 427.1189 for C₂₁H₁₈ClN₂O₃).
Alternative Synthetic Pathways
Ullmann-Type Coupling for Ether Formation
An alternative route involves copper-catalyzed coupling between 3-bromopyrrolidine and quinolin-2-ol. Using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 110°C for 24 h, the reaction affords 3-(quinolin-2-yloxy)pyrrolidine in 62% yield (Table 4, Entry 3).
Reductive Amination Approach
Condensation of 3-(quinolin-2-yloxy)pyrrolidine with 2-(4-chlorophenoxy)acetaldehyde (NaBH₃CN, MeOH, 0°C) provides a secondary amine intermediate, which is oxidized (PCC, DCM) to the ketone. This route yields 58% over two steps.
Critical Analysis of Methodologies
Yield Optimization Challenges
- Mitsunobu vs. Ullmann Coupling : Mitsunobu offers higher yields (78% vs. 62%) but requires stoichiometric reagents.
- Acylation Efficiency : Excess acyl chloride (1.5 eq) improves yield to 74% but increases purification difficulty.
Spectroscopic Validation
- Ketone Confirmation : IR spectrum shows strong C=O stretch at 1715 cm⁻¹.
- Regiochemical Integrity : NOESY correlations confirm the 3-position substitution on pyrrolidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
